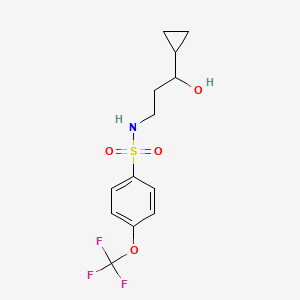

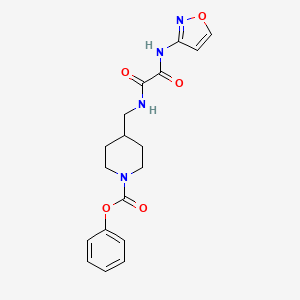

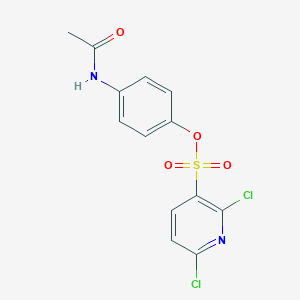

(4-Iodo-5-methyl-3-isoxazolyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for “(4-Iodo-5-methyl-3-isoxazolyl)methanol” is 1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 74-76 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

(4-Iodo-5-methyl-3-isoxazolyl)methanol, as a derivative related to isoxazole and methanol, has implications in various chemical syntheses and biological applications. Notably, the integration of isoxazole moieties into different compounds has been explored for enhancing biological activities.

Chemical Synthesis : Methanol serves as a versatile hydrogen source and C1 synthon in chemical synthesis, notably in the N-methylation of amines using RuCl3.xH2O as a catalyst. This method is significant for synthesizing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization from readily available chemicals (Sarki et al., 2021).

Biological Activity Enhancement : Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized, and during bioassays, these derivatives, when used with the antitumor drug Temobel, exhibited a synergetic effect, especially in brain tumor chemotherapy (Kletskov et al., 2018).

Isoxazole Derivatives Synthesis : The synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes has been demonstrated. This method involves the treatment of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with various substrates in methanol, leading to the formation of compounds with potential applications in various fields (Potkin et al., 2015).

Metallation and Supramolecular Aspects

The interaction of methanol with compounds containing isoxazole rings reveals insights into metallation processes and the construction of complex molecular structures.

Metallation of Ligands : Sulfamethoxazole, containing the isoxazolyl moiety, reacts with cadmium acetate in methanol under specific conditions, leading to the formation of crystalline complexes with defined structural characteristics. This process illustrates the potential of such compounds in constructing complex inorganic-organic hybrid materials (Lang et al., 2005).

Supramolecular Assembly : The study of compounds like (4H-chromeno[4,3-c]isoxazol-3-yl)methanol reveals intricate supramolecular interaction patterns. The introduction of substituents significantly alters the hydrogen-bonded supramolecular motifs, illustrating the compound's adaptability in forming diverse molecular architectures (Rajalakshmi et al., 2012).

Safety and Hazards

“(4-Iodo-5-methyl-3-isoxazolyl)methanol” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The compound is also associated with certain hazards, including H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

(4-iodo-5-methyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUUFMHWSRECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)CO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

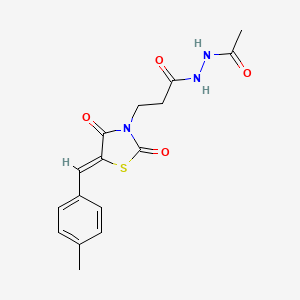

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)

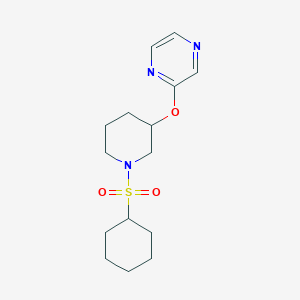

![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)

![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2473869.png)